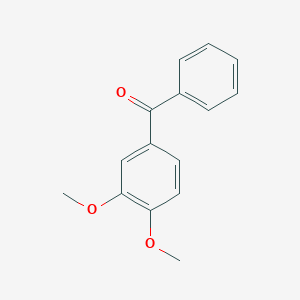

3,4-Dimethoxybenzophenone

Description

Contextualization within Benzophenone (B1666685) Chemistry Scholarship

3,4-Dimethoxybenzophenone, a substituted derivative of the benzophenone parent structure, holds a significant position within the broader field of benzophenone chemistry. Benzophenones are a class of aromatic ketones characterized by a carbonyl group connecting two phenyl rings. The versatility of the benzophenone scaffold allows for a wide array of substitutions on the phenyl rings, leading to a diverse family of compounds with varied chemical and physical properties.

The study of benzophenones is extensive, with applications ranging from photoinitiators in polymer chemistry to building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The core structure's ability to absorb ultraviolet (UV) radiation has made certain derivatives valuable as UV filters. Research into benzophenone chemistry often focuses on understanding how different substituents on the aromatic rings influence the molecule's photoreactivity, electronic properties, and synthetic utility.

This compound, with its two methoxy (B1213986) groups on one of the phenyl rings, is a subject of interest for researchers exploring the effects of electron-donating groups on the benzophenone core. These methoxy groups can significantly alter the electronic distribution within the molecule, impacting its reactivity and potential applications. For instance, the synthesis of this compound can be achieved through methods like the Grignard reaction, a common technique in organic chemistry for forming carbon-carbon bonds. oregonstate.edu One documented synthesis involves the reaction of phenylmagnesium bromide with veratraldehyde. oregonstate.edu

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 4038-14-6 | hongjinchem.comnih.govbiosynth.com |

| Molecular Formula | C15H14O3 | hongjinchem.comnih.govbiosynth.com |

| Molecular Weight | 242.27 g/mol | nih.govbiosynth.com |

| Appearance | Off-white crystal powder | hongjinchem.com |

| IUPAC Name | (3,4-dimethoxyphenyl)-phenylmethanone | nih.gov |

Significance and Research Trajectories of Dimethoxybenzophenone (B8647296) Analogues

The study of dimethoxybenzophenone analogues, including the 3,4-substituted isomer, reveals several important research trajectories. These compounds serve as crucial intermediates in the synthesis of more complex molecules. For example, various substituted benzophenones are used as starting materials in the creation of pharmaceuticals and agricultural chemicals. evitachem.com

One significant area of investigation is the photochemical behavior of these compounds. While some benzophenone derivatives are known for their photoreactivity, research has shown that this compound exhibits limited or no photoreactivity when exposed to intense UV light. oregonstate.edu This property contrasts with other analogues and highlights the nuanced effects of substituent placement on the molecule's photochemical stability.

Furthermore, dimethoxybenzophenone analogues are instrumental in synthetic organic chemistry. For instance, 4,4'-dimethoxybenzophenone (B177193) is utilized as a photocatalyst in reactions like the photodecarboxylation of phthalimides. beilstein-journals.orgnih.gov This application leverages the compound's ability to absorb UVA light, initiating chemical transformations. beilstein-journals.orgresearchgate.net The selective hydrogenation of this compound to produce 3,4-dimethoxybenzhydrol (B1586083) has also been a subject of study, with applications in the pharmaceutical industry. researchgate.net

The investigation into analogues such as 2,2′-dihydroxy-4,4′-dimethoxybenzophenone has provided insights into the conformational preferences of substituted benzophenones, which is of interest for understanding structure-property relationships. evitachem.com Additionally, chloro-substituted dimethoxybenzophenone derivatives serve as key intermediates in the synthesis of fungicides like dimethomorph. innospk.com These research avenues underscore the importance of dimethoxybenzophenone analogues as versatile tools in both fundamental and applied chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNOATOQNSHEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301689 | |

| Record name | 3,4-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-14-6 | |

| Record name | 4038-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Engineering for 3,4 Dimethoxybenzophenone

Catalytic Synthesis Routes

The synthesis of 3,4-dimethoxybenzophenone, a significant intermediate in the production of fine chemicals and pharmaceuticals, is predominantly achieved through catalytic pathways. These methods offer advantages in terms of efficiency, selectivity, and adherence to green chemistry principles.

Transition Metal-Catalyzed Reactions

Transition metal catalysts are pivotal in the synthesis of benzophenone (B1666685) derivatives, including this compound. mdpi.comnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been explored for the synthesis of aryl ketones. For instance, a method utilizing Pd(OAc)2 as a catalyst for the cross-coupling of N-acyl-5,5-dimethylhydantoins demonstrates high functional group tolerance and provides good yields under mild, aqueous conditions at room temperature. lookchem.com This approach represents a significant advancement in forming C-N bonds, crucial for synthesizing complex molecules. lookchem.com

Another notable transition metal-catalyzed approach involves the selective hydrogenation of this compound to produce 3,4-dimethoxybenzhydrol (B1586083), a precursor for antihistamines. researchgate.netresearchgate.net Studies have shown that a 5% w/w Palladium on carbon (Pd/C) catalyst is highly effective for this transformation. researchgate.netresearchgate.net The reaction, conducted in a slurry reactor, can achieve 100% conversion with 80% selectivity within an hour under a hydrogen pressure of 0.5 MPa at 60 °C. researchgate.net The choice of solvent also plays a critical role, with tetrahydrofuran (B95107) (THF) being identified as the most effective medium for this process. researchgate.netresearchgate.net Research has also investigated the use of bimetallic catalysts, such as platinum-palladium supported on graphite (B72142) (Pt-Pd/G), which have shown high activity in hydrogenation reactions. researchgate.net

Aryl ketones can also be synthesized from twisted amides using Pd(OAc)2 as a catalyst. lookchem.com This method exhibits high functional group tolerance and produces ketones in good yields under mild conditions, with some reactions achieving up to 94% yield. lookchem.com This ligand-free Suzuki-Miyaura coupling through C-N bond cleavage in a water phase at room temperature is environmentally friendly. lookchem.com

Lewis Acid-Catalyzed Approaches

Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones, including this compound, and it traditionally relies on Lewis acid catalysts. The reaction typically involves the acylation of a substituted benzene (B151609) substrate, such as veratrole (1,2-dimethoxybenzene), with an acylating agent like benzoyl chloride. lookchem.comgoogle.com

Common Lewis acids employed in this reaction include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). google.comgoogle.com For example, this compound can be prepared by reacting benzoyl chloride with veratrole in the presence of aluminum chloride in carbon disulfide, yielding 68% of the product. lookchem.com Another instance involves the use of anhydrous FeCl₃ with graphite as a catalyst system for the acylation of veratrole with p-chlorobenzoyl chloride, resulting in an 84.3% yield of 4'-Chloro-3,4-dimethoxybenzophenone. google.com

However, traditional homogeneous Lewis acid catalysts like AlCl₃ present challenges related to separation from the product and the generation of significant amounts of acidic and toxic waste. google.comresearchgate.net To overcome these limitations, research has focused on developing solid acid catalysts. A binary metal oxide, 0.1TiO₂-SnOₓ, has been shown to be a highly efficient solid Lewis acid catalyst for the Friedel-Crafts reaction of veratrole with 4-chlorobenzoyl chloride, achieving a 74% conversion of veratrole and 97% selectivity for 4-chloro-3',4'-dimethoxybenzophenone. researchgate.net The strong Lewis acid sites on the surface of this solid solution catalyst contribute to its high activity and stability. researchgate.net

Other solid super acids like 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay (Cs-DTP/K-10), UDCaT-5, and sulfated zirconia (S-ZrO₂) have also been investigated for the solvent-free reaction of veratrole and benzoic anhydride (B1165640), with Cs-DTP/K-10 proving to be the most effective. researchgate.net

| Lewis Acid Catalyst | Reactants | Solvent/Conditions | Yield |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Benzoyl chloride, Veratrole | Carbon disulfide | 68% lookchem.com |

| Anhydrous FeCl₃ / Graphite | p-Chlorobenzoyl chloride, Veratrole | TCE, reflux | 84.3% google.com |

| 0.1TiO₂-SnOₓ | 4-Chlorobenzoyl chloride, Veratrole | - | 74% conversion, 97% selectivity researchgate.net |

| Cs-DTP/K-10 | Benzoic anhydride, Veratrole | Solvent-free | - |

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis play significant roles in the synthesis and transformation of this compound. biosynth.comfluorochem.co.uk

Heterogeneous Catalysis: The use of solid catalysts that exist in a different phase from the reactants offers advantages in terms of catalyst recovery and recycling. In the context of this compound, heterogeneous catalysts are prominent in both its synthesis via Friedel-Crafts acylation and its subsequent hydrogenation.

For Friedel-Crafts acylation, solid acid catalysts are being developed to replace traditional homogeneous Lewis acids. researchgate.net Examples include TiO₂-SnOₓ solid solutions and supported super acids like Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay. researchgate.net These catalysts provide active sites for the reaction while being easily separable from the reaction mixture. researchgate.net

In hydrogenation reactions, supported metal catalysts are the standard. The selective hydrogenation of this compound to 3,4-dimethoxybenzhydrol is effectively carried out using 5% w/w Pd/C and 5% w/w Pt/C as catalysts in a slurry reactor. researchgate.netresearchgate.net These solid catalysts allow for efficient reaction and straightforward separation of the catalyst from the liquid product. researchgate.net

Homogeneous Catalysis: Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is also utilized, particularly in transition metal-catalyzed cross-coupling reactions. The synthesis of aryl ketones from twisted amides using a soluble Pd(OAc)₂ catalyst in a water phase is an example of a homogeneous system. lookchem.com Similarly, the synthesis of this compound can be achieved through reactions in homogeneous solvents at temperatures between 100°C and 200°C. biosynth.com While catalyst separation can be more complex than in heterogeneous systems, homogeneous catalysis often offers high activity and selectivity. biosynth.com

| Catalysis Type | Reaction | Catalyst Example | Key Features |

|---|---|---|---|

| Heterogeneous | Friedel-Crafts Acylation | TiO₂-SnOₓ researchgate.net | Easy catalyst separation, reusable. researchgate.net |

| Heterogeneous | Hydrogenation | 5% w/w Pd/C researchgate.net | High conversion and selectivity, catalyst recoverable. researchgate.net |

| Homogeneous | Suzuki-Miyaura Coupling | Pd(OAc)₂ lookchem.com | High activity, mild reaction conditions. lookchem.com |

| Homogeneous | Polymerization | Phosphotungstic acid or zirconium biosynth.com | Carried out in homogeneous solvents. biosynth.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. beilstein-journals.org Key aspects include the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.

One significant move towards greener synthesis is the development of alternatives to traditional Friedel-Crafts acylation catalysts. The use of solid acid catalysts like TiO₂-SnOₓ or supported super acids minimizes the production of toxic and corrosive waste associated with homogeneous Lewis acids such as AlCl₃. google.comresearchgate.net Solvent-free reaction conditions, as seen in the acylation of veratrole with benzoic anhydride over a Cs-DTP/K-10 catalyst, further enhance the green credentials of the synthesis by eliminating the need for volatile organic solvents. researchgate.net

The use of water as a solvent, as demonstrated in the Pd-catalyzed synthesis of ketones from twisted amides, is another important green chemistry approach. lookchem.com This method operates at room temperature and avoids the use of ligands, making it more environmentally benign. lookchem.com

Furthermore, the synthesis of this compound from a Grignard reaction using phenylmagnesium bromide and veratraldehyde presents an alternative pathway, although the greenness of this method depends on the synthesis of the Grignard reagent itself. oregonstate.edu

Photochemical Synthesis Techniques

Photochemical methods offer unique pathways for the synthesis and modification of organic compounds, utilizing light as a "clean reagent" to initiate reactions. beilstein-journals.org

Photosensitized Reactions

In the context of this compound, it is more commonly used as a photosensitizer rather than being the direct product of a photosensitized reaction. chembk.com Photosensitizers are compounds that absorb light and then transfer the energy to another molecule, which then undergoes a chemical reaction. chembk.com this compound is an effective photoinitiator and photosensitizer in various photochemical reactions. chembk.com

However, studies on the photoreactivity of this compound itself have shown it to have limited or no photoreactivity when exposed to intense UV light in a photoreactor. oregonstate.edu This suggests that while it can facilitate other reactions through energy transfer, it is relatively stable to photochemical transformation under these conditions. oregonstate.edu

Microflow Photochemistry for Enhanced Efficiency and Selectivity

Microflow reactors, or μ-reactors, represent a significant advancement in synthetic photochemistry, offering numerous advantages over traditional batch processes for transformations involving compounds like this compound. beilstein-journals.org The fundamental benefit of microphotochemistry lies in its superior physical and operational characteristics. The narrow, sub-millimeter reaction channels ensure a high surface-area-to-volume ratio and allow for extensive penetration of light, even at high concentrations of the light-absorbing species (chromophore). beilstein-journals.orgnih.gov This efficient irradiation, combined with precise control over residence time and temperature, often leads to higher conversions, improved yields, and enhanced selectivity. nih.gov Furthermore, photoproducts are continuously removed from the irradiated zone, which minimizes the risk of secondary photoreactions or product decomposition. beilstein-journals.orgnih.gov

In studies involving 4,4'-dimethoxybenzophenone (B177193) (DMBP), a structurally similar sensitizer (B1316253), the advantages of microflow systems are clearly demonstrated. When comparing the photodecarboxylative benzylation of N-methylphthalimide using DMBP as a mediator, the microflow setup showed significant improvements over a conventional batch reactor. d-nb.info While a batch reaction achieved 98% conversion of the starting material after one hour, it also resulted in approximately 10% decomposition of the DMBP sensitizer through photoreduction. d-nb.info In contrast, the microflow reaction, with the same residence time, achieved a comparable 96% conversion but with no observable decomposition of the DMBP mediator, highlighting enhanced selectivity and preservation of the sensitizer. d-nb.info

| Parameter | Batch Reactor | Microflow Reactor |

|---|---|---|

| Residence/Irradiation Time | 1 hour | 1 hour |

| Conversion | 98% | 96% |

| Sensitizer (DMBP) Decomposition | ~10% | Not observed |

These results prove the superiority of microphotochemistry over conventional batch technologies for these types of reactions, offering cleaner reaction profiles and more efficient use of reagents. beilstein-journals.orgd-nb.info

Wavelength-Specific Photoreactions

The efficiency of a photochemical reaction is critically dependent on the spectral overlap between the light source's emission and the reactant's absorption. For benzophenone derivatives, the key electronic transition for photoreactions is the n→π* transition. In the case of 4,4'-dimethoxybenzophenone (DMBP) in acetonitrile, this absorption band matches well with the emission maximum of common UVA lamps, which operate around 350 nm. nih.gov

An extinction coefficient (ε) of 496 L mol⁻¹ cm⁻¹ was determined for DMBP at 350 nm. nih.gov This specific wavelength targeting is crucial because other species in the reaction, such as N-alkylated phthalimides, have their primary absorption maxima at much lower wavelengths (around 290 nm), meaning direct excitation and undesired side reactions can be neglected when using a 350 nm light source. nih.gov

The physical dimensions of the reactor also play a critical role in how effectively this specific wavelength is utilized. Using the Beer-Lambert law, the light transmission through a solution can be calculated. For a typical 1.5 mM DMBP solution, a microreactor with a path length of 0.5 mm allows for a light transmission of 92% at 350 nm. In contrast, a conventional batch system with a much larger path length achieves only 50% transmission under the same conditions. nih.gov This demonstrates that the combination of a wavelength-specific light source and the small path length of a microreactor ensures that photons are used much more efficiently, leading to superior reaction performance. nih.gov

Electrocatalytic and Other Non-Traditional Synthesis Methods

Beyond traditional chemical synthesis and photochemistry, electrocatalysis has been identified as a viable method for the preparation of this compound. researchgate.net Electrocatalytic synthesis utilizes electrical energy to drive chemical reactions, often under mild conditions, and can offer high selectivity and efficiency. escholarship.org This method avoids the need for harsh chemical oxidants or reductants by performing these steps at an electrode surface. A properly engineered electrocatalyst is essential for achieving superior performance in these systems. escholarship.org While detailed mechanisms for the specific electrosynthesis of this compound are proprietary, its mention as a preparative method points to a growing interest in applying electrochemical techniques to the production of fine chemicals and pharmaceutical precursors. researchgate.net

Optimization of Reaction Parameters and Yields

Understanding the reaction kinetics is fundamental to optimizing the synthesis of this compound. In the selective hydrogenation of this compound (3,4-DMBP) to 3,4-dimethoxybenzhydrol, kinetic studies were performed to establish the reaction mechanism and influence of various parameters. researchgate.net The experimental data for this process over a 5% w/w Pd/C catalyst was successfully fitted using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model. researchgate.net This model is often used for heterogeneous catalytic reactions and assumes that reactants adsorb onto the catalyst surface before reacting.

In the context of photochemical synthesis, the kinetics of benzophenone photoreduction generally follow a well-understood mechanism. The process begins with the absorption of a photon (hν) by the benzophenone molecule, which rapidly undergoes intersystem crossing (ISC) to form the triplet excited state (³Ph₂CO). core.ac.uk This triplet state is the primary reactive species. The key photoreduction step involves the triplet benzophenone abstracting a hydrogen atom from a hydrogen-donating solvent (like isopropanol) or another substrate. This produces two radical intermediates: a ketyl radical derived from the benzophenone (Ph₂ĊOH) and a radical from the hydrogen donor. core.ac.uk

The primary reaction steps are:

Excitation & Intersystem Crossing: Ph₂CO + hν → ¹Ph₂CO → ³Ph₂CO

Hydrogen Abstraction: ³Ph₂CO + (CH₃)₂CHOH → Ph₂ĊOH + (CH₃)₂ĊOH

Radical Termination: The ketyl radicals can then undergo self- and cross-termination reactions to form the final products, such as benzpinacol from the dimerization of two benzophenone ketyl radicals (2 Ph₂ĊOH → Ph₂C(OH)C(OH)Ph₂). core.ac.uk

Kinetic analysis of these steps, including determining the rate constants for radical-radical reactions, is crucial for controlling the product distribution and maximizing the yield of the desired product. core.ac.uk

The results showed that THF was the optimal solvent, providing 100% conversion of the starting material and 80% selectivity towards the desired 3,4-dimethoxybenzhydrol product within one hour. researchgate.net The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. numberanalytics.com The superior performance in THF suggests it provides the ideal balance of solubility for the reactants and hydrogen, while favorably interacting with the catalyst surface and reaction intermediates to promote the desired hydrogenation pathway. researchgate.net

| Solvent | Conversion | Selectivity | Reaction Time |

|---|---|---|---|

| Methanol | Data not specified | Data not specified | 1 hour |

| Ethanol | Data not specified | Data not specified | 1 hour |

| 2-Propanol | Data not specified | Data not specified | 1 hour |

| Tetrahydrofuran (THF) | 100% | 80% | 1 hour |

Specific conversion and selectivity values for methanol, ethanol, and 2-propanol were investigated but not explicitly stated in the summary of findings, which highlighted THF as the best solvent.

Mechanistic Investigations of 3,4 Dimethoxybenzophenone Reactivity

Photoreaction Mechanisms

The photoreactivity of 3,4-dimethoxybenzophenone is a subject of detailed mechanistic study, particularly concerning its role in mediating various photochemical transformations.

This compound can act as a photocatalyst, for instance in the photodecarboxylation of N-phthaloylglycine to yield N-methylphthalimide. nih.gov In such reactions, the process can be mediated by this compound, achieving complete conversion. nih.gov

In the DMBP-mediated photodecarboxylation of potassium phthaloyl-γ-aminobutyrate, a mixture of the cyclization product and a simple decarboxylation product is formed. beilstein-journals.org The sulfur atom in the α-position to the carboxylate group in substrates like potassium phthalimidomethylsulfanylacetate has been shown to accelerate the photodecarboxylation process. d-nb.info

The efficiency of these photodecarboxylation reactions can be influenced by the reaction setup. Studies comparing conventional batch reactors with microreactors have shown that microreactors can offer superior results in terms of conversion rates, isolated yields, and chemoselectivities. nih.gov For example, in the photodecarboxylation of potassium phthaloyl-γ-aminobutyrate, a higher yield of the cyclization product was obtained using a microreactor setup compared to a batch system. d-nb.info

| Reactant | Mediator | Product(s) | Reactor Type | Conversion/Yield | Reference |

| N-phthaloylglycine | 0.1 equiv. DMBP | N-methylphthalimide | Batch & Microreactor | Complete conversion | nih.gov |

| Potassium phthaloyl-γ-aminobutyrate | DMBP | Cyclization and decarboxylation products | Batch | 29% isolated yield (cyclization product) | d-nb.info |

| Potassium phthaloyl-γ-aminobutyrate | DMBP | Cyclization and decarboxylation products | Microreactor | 47% isolated yield (cyclization product) | beilstein-journals.orgd-nb.info |

| Potassium phthalimidomethylsulfanylacetate | DMBP | Polycyclic thiazolidine (B150603) derivative | Batch & Microreactor | 57% yield (batch), 56% yield (microreactor) | nih.govd-nb.info |

Upon absorption of light, this compound is promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a triplet state (T1). researchgate.net The triplet state is a key intermediate in many of its photochemical reactions. The triplet energy of 4,4'-dimethoxybenzophenone (B177193) is reported to be 69.4 kcal/mol (290 kJ/mol). beilstein-journals.orgd-nb.info

The excited state dynamics of benzophenone (B1666685) derivatives are complex and can involve multiple transient species. conicet.gov.ar For instance, studies on 4,4'-disubstituted benzophenones have identified a locally excited singlet state (LE) and an intramolecular charge transfer (ICT) state. conicet.gov.ar The decay of the excited states can be influenced by the solvent and the specific substituents on the benzophenone core. acs.org

Quenching processes play a significant role in the photoreactions of this compound. The excited triplet state can be quenched by various molecules, leading to energy transfer or electron transfer. beilstein-journals.org In the absence of a suitable substrate, this compound can undergo photoreduction processes, such as the formation of benzpinacol. beilstein-journals.org

Research on 4,4'-dimethoxybenzophenone has revealed dual intermolecular electron transfer (ELT) pathways from the excited state of its ketyl radical to a ground-state molecule. nih.govacs.org These studies, conducted using two-color two-laser flash photolysis, identified two distinct pathways for the formation of the 4,4'-dimethoxybenzophenone radical anion (1•-). nih.govacs.org

Pathway I: This involves the two-photon ionization of the excited ketyl radical (1H•), leading to the ejection of an electron into the solvent. This solvated electron is then captured by a ground-state 4,4'-dimethoxybenzophenone molecule (1(S0)) to form the radical anion (1•-). nih.govacs.org

Pathway II: This is a self-quenching-like electron transfer from the excited ketyl radical (1H•(D1)) to a ground-state molecule (1(S0)), directly producing the bis(4-methoxyphenyl)methanol cation (1H+) and the radical anion (1•-). nih.govacs.org The rate constant for this self-quenching ELT was determined to be 1.0 × 10¹⁰ M⁻¹ s⁻¹, which is near the diffusion-controlled limit in 2-methyltetrahydrofuran (B130290) (MTHF). nih.govacs.org

The formation of the radical anion is a key step in many photochemical reactions sensitized by dimethoxybenzophenones.

The photochemical transformations involving this compound are rich in radical chemistry. The excited triplet state of the benzophenone can abstract a hydrogen atom from a suitable donor to form a ketyl radical. acs.orgacs.org This ketyl radical is itself photoactive and can undergo further reactions upon excitation. acs.orgacs.org

In photodecarboxylation reactions, an electron transfer from a carboxylate to the excited sensitizer (B1316253) can generate a carboxy radical, which then rapidly decarboxylates to form a carbon-centered radical. d-nb.info This radical can then participate in C-C bond formation or other subsequent reactions. d-nb.info For example, in the DMBP-mediated reaction with potassium phthalimidomethylsulfanylacetate, the initially formed radical leads to the formation of a polycyclic thiazolidine derivative. nih.gov

The interplay between electron transfer, hydrogen abstraction, and radical-radical coupling reactions dictates the final product distribution in these photochemical systems. beilstein-journals.org

Hydrogenation Mechanisms

The selective hydrogenation of this compound (3,4-DMBP) to 3,4-dimethoxybenzhydrol (B1586083) (3,4-DMBH) is an industrially relevant transformation. researchgate.net This reaction has been studied using heterogeneous catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), in a slurry reactor. researchgate.net

The choice of catalyst and solvent significantly impacts the reaction's efficiency and selectivity. Studies have shown that a 5% w/w Pd/C catalyst is more effective than a 5% w/w Pt/C catalyst for this transformation. researchgate.net Among the solvents tested (methanol, ethanol, 2-propanol, and tetrahydrofuran), tetrahydrofuran (B95107) (THF) was found to be the most suitable, leading to 100% conversion of 3,4-DMBP with 80% selectivity to 3,4-DMBH in one hour under a hydrogen pressure of 0.5 MPa at 60 °C. researchgate.net

The reaction kinetics have been modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.net The initial rate of hydrogenation displays first-order dependence on the hydrogen partial pressure and catalyst loading, while showing zero-order dependence on the concentration of this compound. researchgate.net The proposed mechanism involves the reaction of hydrogen from the liquid phase with adsorbed this compound on the catalyst surface. researchgate.net

| Parameter | Condition | Observation | Reference |

| Catalyst | 5% w/w Pd/C and 5% w/w Pt/C | 5% w/w Pd/C showed better performance. | researchgate.net |

| Solvent | Methanol, ethanol, 2-propanol, THF | THF was the best solvent. | researchgate.net |

| Hydrogen Partial Pressure | 0.2–1 MPa | Rate is first-order with respect to H₂ pressure. | researchgate.net |

| Temperature | 40–70 °C | Reaction rate increases with temperature. | researchgate.net |

| Catalyst Loading | 2.0x10⁻⁴ to 8.0 x10⁻⁴ g/cm³ | Rate is first-order with respect to catalyst loading. | researchgate.net |

| 3,4-DMBP Concentration | 5.0 x10⁻⁶ to 1.5 x10⁻⁴ mol/cm³ | Rate is zero-order with respect to 3,4-DMBP concentration. | researchgate.net |

Role of Catalyst Surfaces and Adsorption Models (e.g., Langmuir-Hinshelwood-Hougen-Watson)

In the realm of heterogeneous catalysis, the surface of the catalyst is the stage for the chemical transformation. For the hydrogenation of this compound, solid catalysts such as palladium on a carbon support (Pd/C) are employed. researchgate.net The reaction mechanism for such fluid-solid catalytic reactions is often described using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. evitachem.com This model is preferred over simpler power-law kinetics because it accounts for the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. evitachem.com The LHHW approach assumes that all active sites on the catalyst surface are energetically uniform and that the reaction proceeds through a series of elementary steps. evitachem.com

In the selective hydrogenation of this compound to 3,4-dimethoxybenzhydrol, a dual-site Langmuir-Hinshelwood-Hougen-Watson (LHHW) reaction mechanism was found to be consistent with experimental data. Current time information in Bangalore, IN. This suggests that the reaction occurs between adsorbed molecules on the catalyst surface. Current time information in Bangalore, IN. The model posits that both hydrogen and this compound are adsorbed onto different active sites on the palladium catalyst. The reaction then proceeds between these adsorbed species to form the product, which subsequently desorbs from the surface, freeing the active sites for the next cycle. The porous, high-surface-area nature of supports like activated carbon is crucial, as it allows for high dispersion of the catalytically active metal particles, maximizing the number of available sites and thereby increasing the reaction rate and selectivity. beilstein-journals.org

Influence of Hydrogen Partial Pressure and Temperature on Selectivity

The selectivity of a catalytic reaction—the ability to produce a desired product while minimizing byproducts—is critically influenced by reaction parameters such as hydrogen partial pressure and temperature. In the hydrogenation of this compound (3,4-DMBP) over a 5% Pd/C catalyst, these parameters have a significant effect on both the reaction rate and the selectivity towards the desired product, 3,4-dimethoxybenzhydrol (3,4-DMBH). researchgate.net

Studies have shown that varying the hydrogen partial pressure from 0.2 to 1 MPa and the temperature from 40 to 70 °C directly impacts the outcome. researchgate.net An increase in hydrogen pressure generally leads to a higher reaction rate. However, optimal selectivity is achieved at a specific combination of pressure and temperature. For instance, using tetrahydrofuran (THF) as a solvent, a 5% w/w Pd/C catalyst achieved 100% conversion of 3,4-DMBP with 80% selectivity to 3,4-DMBH in one hour at a hydrogen pressure of 0.5 MPa and a temperature of 60 °C. researchgate.net At higher temperatures, the rate of reaction may increase, but this can also promote further hydrogenation of the desired benzhydrol product to the corresponding diphenylmethane, thus reducing selectivity. masterorganicchemistry.com

| Parameter | Range Studied | Optimal Condition for Selectivity | Result at Optimal Condition | Reference |

|---|---|---|---|---|

| Hydrogen Partial Pressure | 0.2–1 MPa | 0.5 MPa | 100% conversion, 80% selectivity | researchgate.net |

| Temperature | 40–70 °C | 60 °C |

Mechanisms of Derivatization Reactions

The ketone functional group in this compound is a versatile handle for a variety of derivatization reactions, allowing for the synthesis of more complex molecules. These reactions typically involve nucleophilic attack at the electrophilic carbonyl carbon.

Grignard Reaction: The reaction of this compound with a Grignard reagent (R-MgX) is a classic method for forming a new carbon-carbon bond and producing a tertiary alcohol. libretexts.org The mechanism involves the nucleophilic alkyl or aryl group from the Grignard reagent attacking the carbonyl carbon. masterorganicchemistry.com This breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. libretexts.org

Reductive Amination: This process converts the ketone group into an amine. The reaction begins with the nucleophilic attack of an amine (e.g., ammonia, a primary amine, or a secondary amine) on the carbonyl carbon of this compound. organicchemistrytutor.com This is typically catalyzed by a mild acid and results in the formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. masterorganicchemistry.com In a second step, this intermediate is reduced to the final amine product. A key advantage of this method is the use of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without reducing the initial ketone, allowing the reaction to be performed in a single pot. masterorganicchemistry.com

Phenylhydrazone Formation: Ketones react with phenylhydrazine (B124118) to form phenylhydrazones. In this derivatization, the nucleophilic nitrogen of phenylhydrazine attacks the carbonyl carbon of this compound. Following a proton transfer, a carbinolamine intermediate is formed. This intermediate then eliminates a molecule of water to form the C=N double bond of the final phenylhydrazone product. asianpubs.org This reaction is often reversible and catalyzed by acid. The resulting phenylhydrazones are typically stable, crystalline solids.

Structure Activity Relationship Sar Studies of 3,4 Dimethoxybenzophenone Derivatives and Analogues

Design and Synthesis of Novel Derivatives

The versatility of the 3,4-dimethoxybenzophenone scaffold allows for the creation of diverse derivatives through targeted synthetic strategies. These modifications are designed to enhance or introduce specific pharmacological properties.

Fibrates are a class of amphipathic carboxylic acids known for their application in treating metabolic disorders like hypercholesterolemia. wikipedia.org In an effort to develop new hypolipidemic agents, a series of fibrate derivatives based on a 3,4-dimethoxybenzene structure were designed and synthesized. nih.gov These compounds were evaluated for their lipid-lowering capabilities in a Triton WR-1339-induced hyperlipidemic mouse model. nih.gov Among the synthesized compounds, one derivative, designated T5, demonstrated the most potent effect in lowering both triglyceride (TG) and total cholesterol (TC) levels. nih.gov Further investigation revealed that T5 also reduced low-density lipoprotein cholesterol (LDL-C) and liver enzymes such as aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT), indicating a protective effect on the liver. nih.gov The mechanism of action for T5 was linked to the significant upregulation of peroxisome proliferator-activated receptor-α (PPAR-α), a key regulator of lipid metabolism, which was confirmed by molecular docking assays showing a high binding affinity between T5 and PPAR-α active sites. nih.gov

Table 1: Pharmacological Effects of Fibrate Derivative T5

| Compound | Primary Effect | Key Findings | Mechanism of Action |

|---|---|---|---|

| T5 (3,4-dimethoxybenzene-based fibrate derivative) | Hypolipidemic and Hepatoprotective | Significantly lowers Triglycerides (TG), Total Cholesterol (TC), and LDL-C. Reduces liver enzymes (AST, ALT) and inhibits lipid accumulation in the liver. | Upregulation of PPAR-α expression. |

The introduction of halogen atoms to the benzophenone (B1666685) scaffold is a common strategy to modulate its electronic properties and biological activity. researchgate.net For instance, 4,4'-dihalogenated benzophenones, including difluoro-, dichloro-, and dibromo-derivatives, have been synthesized to study their effects in photochemical reactions. beilstein-journals.org The synthesis of these compounds allows for a systematic investigation of how different halogens impact reaction efficiency and regioselectivity. beilstein-journals.org In other studies, electron-withdrawing groups like trifluoromethyl have been introduced to the benzophenone ring to study the effect on photoreduction kinetics. core.ac.uk

The addition of amino and hydroxyl groups to the benzophenone core has led to derivatives with significant biological activities. A series of diamino benzophenone derivatives were synthesized and shown to have inhibitory activity against hPin1, a key enzyme in cell cycle regulation. nih.gov The most active of these compounds exhibited an IC50 value of 5.99 μM. nih.gov Additionally, Schiff base ligands have been synthesized from 3,4-diaminobenzophenone (B196073) for the preparation of metal complexes. royalliteglobal.com

Hydroxylation is another key modification. A series of polyhydroxy benzophenones were synthesized by reacting appropriate phenols with polyhydroxybenzoic acids in the presence of anhydrous zinc chloride and phosphorus oxychloride. tandfonline.com These compounds were evaluated as mushroom tyrosinase inhibitors, with results indicating that the inhibitory activity generally increased with the number of hydroxyl groups. tandfonline.com For example, 2,3,4,3′,4′,5′-hexahydroxy-diphenylketone was found to be the most potent inhibitor in the series with an IC50 value of 1.4 μM. tandfonline.com

Glycosylation, the attachment of sugar moieties to a chemical scaffold, is a well-established method for modifying the pharmacological properties of a compound. ethernet.edu.et The synthesis of glycosides often involves the use of glycosyl halides, such as glycosyl bromides, as glycosyl donors. nih.gov A common method for their preparation is the treatment of thioglycosides with bromine. nih.gov The classical Koenigs-Knorr glycosylation, which couples a glycosyl halide donor with a hydroxyl-containing acceptor in the presence of a promoter like a silver salt, is a foundational technique in carbohydrate chemistry. nih.gov While specific examples detailing the glycosylation of this compound are not prevalent, the synthesis of related natural product glycosides, such as stillopsidin, has been documented. ias.ac.in

Modulating Biological Activities through Strategic Structural Modifications

Strategic modifications to the this compound structure have a profound impact on the resulting biological activity, allowing for the fine-tuning of these molecules for specific therapeutic targets. The type and position of substituents are critical in determining the compound's efficacy.

For example, the introduction of a fibrate moiety to the 3,4-dimethoxybenzene core transforms the molecule into a potent hypolipidemic agent that also exhibits hepatoprotective effects. nih.gov The addition of multiple hydroxyl groups, as seen in polyhydroxy benzophenone derivatives, leads to significant tyrosinase inhibitory activity, with efficacy increasing with the number of hydroxyl groups. tandfonline.com The positioning of these hydroxyl groups is also crucial; substitutions at the R¹, R², and R³ positions were found to particularly strengthen tyrosinase inhibition. tandfonline.com

Similarly, the synthesis of diamino derivatives of benzophenone resulted in compounds with inhibitory activity against the hPin1 enzyme. nih.gov The addition of bulky groups, such as a naphthyl ring, to the B-ring of the benzophenone structure has been shown to produce potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov One such analogue demonstrated activity against wild-type HIV-1 with an EC₅₀ value of 4.8 nM. nih.gov

The antitumor activity of benzophenone derivatives is also heavily influenced by their substitution patterns. rsc.orgresearchgate.net Certain synthetic benzophenones have shown strong inhibitory activity against various cancer cell lines, with IC50 values in the sub-micromolar range. For instance, one derivative exhibited IC50 values of 0.48, 0.82, 0.26, and 0.99 μM against HL-60, A-549, SMMC-7721, and SW480 cells, respectively. rsc.orgresearchgate.net

Table 2: Biological Activities of Modified Benzophenone Derivatives

| Derivative Class | Structural Modification | Biological Activity | Potency Example |

|---|---|---|---|

| Fibrate Derivatives | Addition of fibrate moiety to 3,4-dimethoxybenzene core | Hypolipidemic, Hepatoprotective | Compound T5 significantly lowers TG and TC. nih.gov |

| Polyhydroxy Derivatives | Multiple hydroxyl group substitutions | Tyrosinase Inhibition | Compound 10 showed an IC50 of 1.4 μM. tandfonline.com |

| Diamino Derivatives | Introduction of two amino groups | hPin1 Inhibition | Compound 32 showed an IC50 of 5.99 μM. nih.gov |

| Naphthyl-substituted | Addition of a naphthyl ring | Anti-HIV-1 Activity | Analogue 10i showed an EC50 of 4.8 nM. nih.gov |

| Antitumor Derivatives | Various substitutions | Anticancer | Compound 1 showed an IC50 of 0.26 μM against SMMC-7721 cells. rsc.orgresearchgate.net |

Impact of Substituent Positionality on Reactivity and Selectivity Profiles

The position of substituents on the benzophenone ring system not only influences biological activity but also dictates the molecule's chemical reactivity and selectivity in reactions. pharmaguideline.com Substituents can be broadly classified as activating or deactivating, and as ortho-para directing or meta-directing for electrophilic aromatic substitution reactions. pharmaguideline.comlumenlearning.com

The two methoxy (B1213986) groups at the 3- and 4-positions of this compound are electron-donating groups. libretexts.org Through resonance, they increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves. lumenlearning.comlibretexts.org This activation makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene (B151609). lumenlearning.com

Conversely, substituents can have a significant effect on photochemical reactions. In the Paternò–Büchi reaction, the electronic nature of substituents on benzophenone affects both the photochemical efficiency and the regioselectivity of the cycloaddition. beilstein-journals.org Benzophenones with electron-donating groups tend to give a higher proportion of one regioisomer but with lower efficiency, while those with electron-withdrawing groups yield more of the other isomer with higher efficiency. beilstein-journals.org The introduction of halogens (F, Cl, Br) at the para positions also significantly affects the reaction, an observation attributed to a heavy atom effect rather than a pure electronic effect. beilstein-journals.org

Pharmacological and Biomedical Research Applications of 3,4 Dimethoxybenzophenone and Its Derivatives

Evaluation of Antimicrobial Properties

The antimicrobial potential of the broader class of benzophenone (B1666685) derivatives has been a subject of scientific inquiry. While research specifically on 3,4-dimethoxybenzophenone is limited, studies on related structures provide insight into the antimicrobial possibilities of this chemical family.

A variety of synthetic benzophenone derivatives have been screened for their efficacy against pathogenic microbes. For instance, a study on new substituted benzophenone derivatives revealed that several compounds exhibited antifungal activity against a panel of phytopathogenic fungi. nih.gov The antibacterial activity of these specific derivatives, however, was found to be less potent when tested against five types of marine vibrios. nih.gov

In another study, the synthetic compound 2,2′,4-trihydroxybenzophenone was evaluated for its activity against bacterial pathogens relevant to the poultry industry. The results demonstrated that this benzophenone derivative possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Minimum inhibitory concentration (MIC) values for this compound ranged from 62.5 to 250 μg/mL. frontiersin.org Further investigation into its mechanism suggested that it acts on the bacterial cell wall. frontiersin.org

Additionally, benzophenones isolated from natural sources, such as marine-associated fungi, have shown promise. A novel tetrahydroxybenzophenone from a Penicillium species demonstrated moderate activity against Candida albicans (MIC of 125 μg/mL), while another isolated compound was active against Staphylococcus aureus (MIC of 62.5 μg/mL). figshare.com The general class of benzophenones derived from marine polyketides has also been noted for its antibacterial potential. nih.gov These findings underscore the potential of the benzophenone scaffold as a basis for the development of new antimicrobial agents.

| Compound/Derivative Class | Tested Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Substituted Benzophenone Derivatives | Phytopathogenic fungi | Moderate antifungal activity | nih.gov |

| Substituted Benzophenone Derivatives | Marine vibrios | Low antibacterial activity | nih.gov |

| 2,2′,4-Trihydroxybenzophenone | Gram-positive & Gram-negative poultry pathogens | MIC: 62.5–250 μg/mL | frontiersin.org |

| Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-4,5-dihydroxy-3-methoxybenzoate | Candida albicans | MIC: 125 μg/mL | figshare.com |

Investigation of Anti-inflammatory Activities

Research on structurally related compounds further supports the anti-inflammatory potential of the 3,4-dimethoxyphenyl group. For example, the compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar Roxb., showed prominent anti-inflammatory effects in acute inflammation models. umn.edu It markedly inhibited carrageenan-induced rat paw edema and also reduced exudate formation, leukocyte accumulation, and prostaglandin biosynthesis in carrageenan-induced pleurisy in rats. umn.edu This suggests that the 3,4-dimethoxyphenyl structural element is a key contributor to these anti-inflammatory actions.

Assessment of Antioxidant Effects

The antioxidant capacity of compounds is crucial for mitigating cellular damage caused by oxidative stress. Several derivatives containing the 3,4-dimethoxyphenyl structure have been evaluated for their antioxidant properties.

The same 3,4-dimethoxybenzene-based fibrate derivatives that showed anti-inflammatory and hypolipidemic effects also exhibited significant antioxidant activity. This multi-faceted activity is beneficial, as oxidative stress is closely linked to the pathogenesis of both dyslipidemia and liver injury.

Furthermore, studies on 7-hydroxy-3',4'-dimethoxyflavone, a more complex derivative, have investigated its antioxidant potential. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, this compound was assessed for its ability to neutralize free radicals. Similarly, 3',4'-dimethoxyflavone is another related compound recognized for its various biological activities, including antioxidant effects. nih.gov The collective findings suggest that the 3,4-dimethoxy substitution pattern on a phenyl ring, as seen in this compound, is a feature present in molecules with recognized antioxidant capabilities.

Hypolipidemic and Hepatoprotective Agent Studies

A significant area of research for derivatives of this compound has been in the management of hyperlipidemia and associated liver damage. A series of novel 3,4-dimethoxybenzene-based fibrate derivatives were designed and synthesized for this purpose. In preclinical studies using a Triton WR-1339-induced hyperlipidemic mouse model, one derivative, designated T5, demonstrated the most potent activity in lowering both triglyceride (TG) and total cholesterol (TC) levels.

In a subsequent high-fat diet (HFD)-induced hyperlipidemia mouse model, derivative T5 showed a significant hypolipidemic effect. It substantially reduced levels of TG, TC, and low-density lipoprotein cholesterol (LDL-C). Concurrently, it lowered the liver enzymes aspartate transaminase (AST) and alanine (B10760859) aminotransferase (ALT), indicating a protective effect on the liver.

| Parameter | Effect of T5 Treatment |

|---|---|

| Triglycerides (TG) | Substantial Reduction |

| Total Cholesterol (TC) | Substantial Reduction |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Substantial Reduction |

| Aspartate Transaminase (AST) | Significant Reduction |

| Alanine Transaminase (ALT) | Significant Reduction |

The mechanism underlying the hypolipidemic effects of the 3,4-dimethoxybenzene-based fibrate derivative T5 was investigated. The study found that T5 significantly upregulated the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α) in liver tissues. PPAR-α is a key nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation. The activation of PPAR-α is a well-established mechanism for fibrate drugs used to treat dyslipidemia. Molecular docking simulations further supported this finding, confirming a high binding affinity between derivative T5 and the active sites of PPAR-α.

Histopathological analysis of liver tissue from the HFD-induced hyperlipidemia model provided further evidence of the hepatoprotective effects of the T5 derivative. The examination revealed that treatment with T5 effectively inhibited the accumulation of lipids (hepatic steatosis) and reduced inflammatory infiltration within the liver. These observations confirm that the compound mitigates the degree of liver tissue damage associated with a high-fat diet.

Enzyme Inhibition Studies (e.g., α-Glucosidase)

The inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is a key therapeutic strategy for managing type 2 diabetes. The benzophenone scaffold has been identified as a promising structure for designing α-glucosidase inhibitors. umn.edu

Studies on various benzophenone derivatives have demonstrated their potential in this area. For example, an investigation of polyhydroxybenzophenones found that most of the synthesized compounds had remarkable inhibitory activities on α-glucosidase. nih.gov Among them, 2,4,4',6-tetrahydroxybenzophenone was identified as a particularly potent inhibitor with an IC50 value of 10.62 µmol L⁻¹, significantly more active than the reference drug acarbose (IC50 = 1674.75 µmol L⁻¹). nih.gov

Similarly, benzophenones isolated from mango (Mangifera indica) leaves have shown moderate α-glucosidase inhibitory activity. researchgate.netacs.org One benzophenone glycoside, 2,4,4′,6-tetrahydroxy-3′-methoxybenzophenone 3-C-β-D-glucopyranoside, was among the compounds identified with this activity. acs.org Furthermore, a screening of benzophenone semicarbazone derivatives identified 14 compounds with α-glucosidase inhibitory potential, highlighting the versatility of the benzophenone core for developing enzyme inhibitors. arxiv.org

Role as Pharmaceutical Intermediates in Complex Drug Synthesis

This compound and its related structures are valuable intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals. hongjinchem.comlookchemicals.com The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs that exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov

The utility of dimethoxybenzophenone (B8647296) derivatives as intermediates stems from their chemical reactivity, allowing for further molecular modifications to produce more complex drug candidates. For instance, the selective hydrogenation of this compound is an important industrial process to produce 3,4-dimethoxybenzhydrol (B1586083), a widely used precursor in the manufacturing of antihistamines. researchgate.net

Furthermore, research has demonstrated the synthesis of novel compounds with significant biological activity using dimethoxybenzophenone as a starting point. In one study, molecules containing a 2,4-dimethoxybenzophenone core conjugated with piperidine analogues were synthesized and showed potent antileukemic activities against human leukemic cell lines. nih.gov Benzophenone derivatives are also crucial intermediates in the synthesis of agrochemicals, such as fungicides and herbicides. google.com The Friedel-Crafts acylation, a common method for synthesizing aromatic ketones, is often employed to create these benzophenone intermediates, which are then elaborated into the final complex products. researchgate.net

The following table summarizes examples of drug classes and specific compounds synthesized using dimethoxybenzophenone intermediates.

| Intermediate Compound | Synthetic Transformation | Resulting Drug Class/Compound | Therapeutic Area/Application |

| This compound | Selective Hydrogenation | 3,4-Dimethoxybenzhydrol | Precursor for Antihistamines researchgate.net |

| 2,4-Dimethoxybenzophenone | Conjugation with Piperidine Analogues | Novel Antileukemic Agents | Oncology nih.gov |

| Substituted Benzophenones | Reaction with N-acetylmorpholine | 3,3-Diphenylacrylic Acid Amides | Agrochemical (Fungicide) google.com |

| Substituted Benzophenones | Further Cyclization/Reaction | Benzisoxazole and Benzisothiazole Herbicides | Agrochemical (Herbicide) google.com |

Photobiological Applications as Photosensitizers

Benzophenones, including this compound, are well-known for their photosensitizing properties, which are leveraged in various photobiological and therapeutic applications, particularly in photodynamic therapy (PDT). medicaljournals.se PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively destroy malignant cells and other targeted tissues. nih.govbiointerfaceresearch.com

The photosensitizing action of the benzophenone chromophore generally involves the molecule absorbing light, which promotes it to an excited triplet state. nih.gov From this state, it can initiate photochemical reactions, such as hydrogen abstraction or energy transfer, leading to the formation of radicals and ROS like singlet oxygen. nih.gov These highly reactive species are responsible for the cytotoxic effects observed in PDT. nih.gov

While simple benzophenones are phototoxic, researchers have incorporated the benzophenone moiety into more complex molecular designs to create advanced photosensitizers with improved properties. medicaljournals.sersc.org For example, the incorporation of benzophenone into certain molecular structures has been shown to enhance ROS generation, achieving a synergistic effect of different PDT mechanisms (Type I and Type II). rsc.orgnih.gov These advanced photosensitizers are often designed to target specific cellular components, such as mitochondria, to increase the efficacy of the therapy. rsc.org By fine-tuning the molecular structure of these benzophenone-containing photosensitizers, researchers can also shift their absorption wavelength to the near-infrared (NIR) region, which allows for deeper tissue penetration of light, a crucial factor for treating deep-seated tumors. rsc.orgnih.gov

The table below details the application of benzophenone derivatives as photosensitizers.

| Photosensitizer Type | Mechanism of Action | Application | Research Finding |

| Benzophenone Chromophore | Absorption of UV light and transition to an excited triplet state, leading to hydrogen abstraction or energy transfer. nih.gov | General Photosensitization | Induces phototoxic reactions by generating radicals. medicaljournals.senih.gov |

| Benzophenone-Containing NIR Emitters | Enhanced generation of Type I and Type II ROS upon light activation. rsc.orgnih.gov | Photodynamic Therapy (PDT) for Cancer | Incorporation of benzophenone enhances ROS generation for improved anti-tumor effects. rsc.orgnih.gov |

| FCN-TPAQ-BP | Synergistic PDT and Photothermal Therapy (PTT) with mitochondrial targeting. rsc.org | Cancer Therapy | Shows excellent ROS generation capability and good biocompatibility, making it a promising candidate for enhancing PDT efficacy. rsc.orgnih.gov |

Computational Chemistry and Molecular Modeling of 3,4 Dimethoxybenzophenone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3,4-dimethoxybenzophenone. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indicators.

Detailed research findings from DFT studies on dimethoxybenzophenone (B8647296) (DMB) offer insights into its electronic nature. researchgate.net Calculations using the B3LYP functional have been employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscialert.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for assessing molecular reactivity and stability; a smaller gap suggests higher reactivity. scialert.netresearchgate.net

Computational studies have established that DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p) are accurate for optimizing the geometry of benzophenones and predicting their electronic transitions, which are primarily of π→π* character. researchgate.net

| Parameter | Value | Methodology | Reference |

|---|---|---|---|

| HOMO Energy | -6.35 eV | B3LYP | researchgate.net |

| LUMO Energy | -1.71 eV | B3LYP | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.64 eV | B3LYP | researchgate.net |

| Number of Conformers | 4 | DFT Optimization | researchgate.net |

| Symmetry | C1 | DFT Optimization | researchgate.net |

Excited State Calculations for Photoreactivity Prediction

The photoreactivity of benzophenones is largely governed by the nature of their lowest-lying triplet excited states (T1). There are two main types: the n→π* state, involving an electron from a non-bonding orbital on the carbonyl oxygen, and the π→π* state, involving an electron from a π-bonding orbital of the aromatic rings. nih.gov Ketones with a lowest-lying n→π* triplet state are typically highly reactive in photoreduction reactions, readily abstracting hydrogen atoms from suitable donors. nih.govacs.org

However, the introduction of electron-donating substituents, such as the methoxy (B1213986) groups in this compound, can alter the energy levels of these states. sci-hub.se These groups tend to stabilize the π→π* triplet state, often lowering its energy below that of the n→π* state. sci-hub.se This change in the nature of the lowest triplet state leads to decreased photoreactivity because the delocalization of the excited electron over the aromatic ring in a π→π* state makes it less available for hydrogen abstraction. acs.org

Experimental studies have confirmed that this compound exhibits limited to no photoreactivity. oregonstate.edu This observation is consistent with theoretical predictions for methoxy-substituted benzophenones. Excited-state calculations using methods like Time-Dependent DFT (TD-DFT) can model these effects by calculating the energies of different excited states, confirming the π→π* character of the lowest triplet state and thus predicting low photoreactivity. researchgate.netsci-hub.se Studies on the closely related 4,4'-dimethoxybenzophenone (B177193) using laser flash photolysis and DFT calculations have shown that the ratio of nπ* and ππ* triplets is influenced by solvent polarity, but the presence of the methoxy groups generally reduces reactivity compared to unsubstituted benzophenone (B1666685). sci-hub.se

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors and are key regulators of lipid and glucose metabolism. mdpi.comnih.gov The isoform PPAR-α is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney, and is the molecular target for fibrate drugs used to treat dyslipidemia. nih.gov

A molecular docking study of this compound against PPAR-α would involve using the crystal structure of the receptor, for instance, from the Protein Data Bank (e.g., PDB ID: 2ZNN rcsb.org), and a 3D model of the ligand. Docking software like AutoDock Vina simulates the binding process, calculating the binding affinity (typically in kcal/mol) and predicting the binding pose. arxiv.org The analysis would focus on identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues within the PPAR-α ligand-binding pocket. Such studies on related benzophenone structures have shown that they can act as PPAR agonists, indicating that this class of compounds has the potential to interact with this receptor family. science.gov

Beyond single-target docking, computational methods can predict a broader profile of biological activities and pharmacokinetic properties. In silico techniques are widely used to screen compounds against large databases of biological targets to identify potential activities and liabilities early in the drug discovery process. japsonline.com

Methods for predicting biological activity profiles include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. japsonline.comglobalresearchonline.net By building a model with a set of known active and inactive compounds, the activity of a new compound like this compound can be predicted based on its molecular descriptors.

Virtual Screening and Target Fishing: This involves docking a ligand against a panel of many different protein targets to predict its most likely biological partners. globalresearchonline.net

ADMET Prediction: This predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com Online tools and specialized software analyze the structure of this compound to estimate properties like intestinal absorption, Caco-2 permeability, and potential hepatotoxicity, which are crucial for determining its drug-likeness. mdpi.comscielo.br

For example, studies on other polyprenylated benzophenones have used in silico ADMET predictions to indicate their potential as orally available drug candidates. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the intermediates and the transition states that connect them. Computational chemistry offers powerful methods for modeling reaction pathways and calculating the energy barriers (activation energies) associated with them. numberanalytics.com

DFT calculations are commonly used to map the potential energy surface of a reaction. nih.gov By locating the structures of reactants, products, intermediates, and, crucially, the transition states, a complete reaction profile can be constructed. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-making and bond-breaking processes. Its energy determines the activation energy of the reaction step. beilstein-journals.org

Methods for locating transition states include Synchronous Transit-Guided Quasi-Newton (QST) methods and the Nudged Elastic Band (NEB) method. numberanalytics.com Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactant and product. beilstein-journals.org For instance, in a study of a Fritsch–Buttenberg–Wiechell rearrangement, DFT calculations located the transition state for a 1,2-phenyl shift and calculated an activation energy of 14.9 kcal/mol. beilstein-journals.org Similar methods could be applied to model reactions involving this compound, such as its synthesis or degradation pathways.

Conformation Analysis and Conformational Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to bind to a biological target. This compound is a flexible molecule due to the rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl group.

Conformation analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through computational methods that systematically explore the molecule's conformational space. A study on the related 3,4-diamino benzophenone performed conformational analysis using the B3LYP method to identify the most stable conformers. researchgate.net A DFT study of dimethoxybenzophenone found four stable conformers, all with C1 symmetry. researchgate.net Initial geometric optimization of this compound has also been performed using software like HyperChem. oregonstate.edu

Conformational dynamics simulations , such as molecular dynamics (MD), provide a picture of how the molecule moves and flexes over time. These simulations can reveal the energy barriers to rotation around key bonds. QM torsion scans, for example, can be used to calculate the energy profile as a specific dihedral angle is rotated, revealing the energy barriers between different conformers. wuxibiology.com Techniques like Replica Exchange with Solute Tempering (REST-MD) can be used to extensively sample the conformational ensemble and calculate rotational energy barriers that can be compared with experimental data from NMR. copernicus.org This information is vital for understanding how the molecule might adapt its shape upon binding to a receptor.

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Methodologies

The chemical synthesis of 3,4-Dimethoxybenzophenone and related compounds is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional synthesis routes, often relying on harsh reagents and producing significant waste, are being re-evaluated in favor of more sustainable alternatives.

Future research in this area is focused on several key aspects:

Catalytic Innovations : The development of novel catalysts is a cornerstone of modern organic synthesis. For benzophenone (B1666685) derivatives, this includes the use of solid acid catalysts to replace corrosive and difficult-to-recycle Lewis acids like aluminum chloride in Friedel-Crafts acylation reactions. google.com Zeolites, clays, and functionalized resins are being investigated for their potential to offer higher selectivity, easier separation, and reusability, thus aligning with the principles of green chemistry. google.com

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the synthesis of benzophenone derivatives has shown promise in significantly reducing reaction times from hours to minutes. sc.eduresearchgate.net Future work will likely focus on optimizing microwave parameters for the synthesis of this compound to enhance energy efficiency and product purity. sc.eduresearchgate.net

Flow Chemistry : Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The integration of flow chemistry into the synthesis of this compound could lead to more controlled and reproducible manufacturing processes with a smaller environmental footprint.

Biocatalysis : The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches, such as enzymatic acylation, could offer highly selective and environmentally benign routes to this compound, operating under mild conditions and reducing the need for protecting groups.

Table 1: Comparison of Synthetic Methodologies for Benzophenone Derivatives

| Methodology | Advantages | Challenges | Future Research Focus |

| Traditional Friedel-Crafts | Well-established, versatile | Use of stoichiometric Lewis acids, harsh conditions, waste generation | Replacement of traditional catalysts with solid acids |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, potential for localized overheating | Optimization of reaction conditions, development of scalable microwave reactors |

| Flow Chemistry | Enhanced safety and control, scalability | Initial setup costs, potential for clogging | Integration of in-line purification and analysis |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, limited substrate scope | Enzyme engineering to improve performance and broaden substrate compatibility |

Exploration of Novel Biological Activities and Therapeutic Potentials

While this compound is known for its applications in UV protection, emerging research is beginning to uncover its potential in the biomedical field. The benzophenone scaffold is present in a number of biologically active molecules, suggesting that its derivatives may possess therapeutic properties. rsc.orgnih.gov

Future research will likely focus on the following areas:

Anticancer Activity : Several benzophenone derivatives have demonstrated promising anticancer activities. rsc.orgnih.govnih.gov Investigations into the cytotoxicity of this compound against various cancer cell lines could reveal its potential as a lead compound for the development of new chemotherapeutic agents. nih.govnih.gov Mechanistic studies will be crucial to understand its mode of action, whether through apoptosis induction, cell cycle arrest, or other pathways.

Anti-inflammatory Effects : Chronic inflammation is implicated in a wide range of diseases. Some benzophenone derivatives have been shown to possess anti-inflammatory properties. nih.gov Future studies could explore the ability of this compound to modulate inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or cytokines. nih.gov

Neuroprotective Properties : Flavonoid derivatives with methoxy (B1213986) groups, which share structural similarities with this compound, have been identified as potential neuroprotective agents. nih.gov Research into the effects of this compound on neuronal cells could uncover its potential in the context of neurodegenerative diseases. nih.gov

Antimicrobial and Antiviral Activities : The benzophenone core has been identified as a pharmacophore in the development of antimicrobial and antiviral agents. rsc.org Screening of this compound against a panel of pathogenic bacteria and viruses could lead to the discovery of new infectious disease therapies.

Table 2: Potential Therapeutic Applications of Benzophenone Derivatives

| Therapeutic Area | Observed Activity in Derivatives | Potential Mechanism of Action for this compound |

| Oncology | Cytotoxicity against cancer cell lines nih.govnih.gov | Induction of apoptosis, cell cycle arrest |

| Anti-inflammatory | Inhibition of inflammatory mediators nih.gov | Modulation of cytokine production, enzyme inhibition |

| Neuroprotection | Protection against neuronal cell death nih.gov | Antioxidant effects, modulation of signaling pathways |

| Antimicrobial | Inhibition of bacterial and viral replication rsc.org | Disruption of microbial cell membranes, inhibition of essential enzymes |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. astrazeneca.comnih.govnih.govaragen.com These computational tools can accelerate the design and development of new molecules with desired properties, and their application to this compound and its analogs holds significant promise. researchgate.net

Future directions in this domain include:

Predictive Modeling : AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or physicochemical properties. astrazeneca.comnih.gov This allows for the development of predictive models that can screen virtual libraries of this compound derivatives to identify candidates with high potential for specific applications, such as enhanced UV absorption or potent anticancer activity. aragen.com

De Novo Design : Generative AI models can design entirely new molecules with optimized properties. aragen.com By defining a set of desired characteristics, researchers can use these algorithms to generate novel benzophenone derivatives that are tailored for specific biological targets or material science applications.

Structure-Activity Relationship (SAR) Studies : AI can analyze complex SAR data to identify the key structural features that contribute to the desired activity of this compound derivatives. This information can guide the rational design of more potent and selective compounds.

ADMET Prediction : A significant hurdle in drug development is the high attrition rate of candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict the ADMET profiles of virtual compounds, allowing for the early identification and elimination of molecules with unfavorable characteristics. aragen.com